molecular formula C19H16O4 B5773273 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate

3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate

Cat. No.: B5773273
M. Wt: 308.3 g/mol
InChI Key: IEIFIGIRZHNPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate, also known as EMBOB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In animal studies, this compound has been shown to reduce inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been shown to exhibit promising anti-inflammatory and anti-tumor properties, making it a valuable candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate. One potential direction is the development of this compound-based drugs for the treatment of inflammatory and cancerous diseases. Another potential direction is the study of this compound's effects on plant growth and development, with the aim of improving crop yield and sustainability. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential side effects and toxicity.

Synthesis Methods

3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is synthesized through the reaction between 7-hydroxy-4-methylcoumarin and benzoic anhydride in the presence of a catalyst. The reaction results in the formation of a white solid compound, which is then purified through recrystallization.

Scientific Research Applications

3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been studied for its potential use as a plant growth regulator, as it has been shown to stimulate plant growth and improve crop yield. In material science, this compound has been studied for its potential use as a fluorescent probe, due to its ability to emit strong fluorescence.

Properties

IUPAC Name

(3-ethyl-4-methyl-2-oxochromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-3-15-12(2)16-10-9-14(11-17(16)23-19(15)21)22-18(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIFIGIRZHNPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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